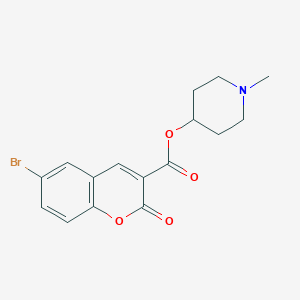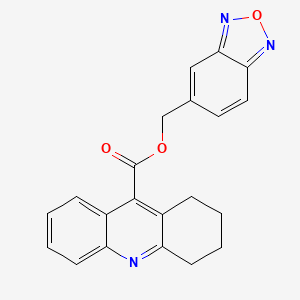
N-(2-acetyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
Descripción general
Descripción
N-(2-acetyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
N-(2-acetyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific cells.
Mecanismo De Acción
The exact mechanism of action of N-(2-acetyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and modulating the activity of various signaling pathways involved in inflammation and cancer. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, decreasing pain, and inhibiting cancer cell proliferation. Additionally, this compound has been shown to have minimal toxicity and side effects in animal studies, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-acetyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments is its ability to selectively target specific cells and tissues, making it a valuable tool for studying the mechanisms underlying various diseases. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other compounds that may have more harmful effects. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its accessibility to researchers with limited funding.
Direcciones Futuras
There are many potential future directions for research on N-(2-acetyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for various inflammatory and cancer-related diseases. Additionally, this compound may have applications in the field of agriculture, as it has been shown to have anti-fungal and anti-bacterial properties. Further research is needed to fully elucidate the mechanisms of action of this compound and to explore its potential applications in various fields.
Propiedades
IUPAC Name |
N-(2-acetyl-5-chloro-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5/c1-4-27-18-8-6-14(10-19(18)28-5-2)11-20(26)24-21-16-12-15(23)7-9-17(16)29-22(21)13(3)25/h6-10,12H,4-5,11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYWOURBMYFFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Cl)C(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557507.png)
![7-[chloro(difluoro)methyl]-2-(4-morpholinylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3557514.png)
![7-[chloro(difluoro)methyl]-N-(3-pyridinylmethyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557518.png)
![7-[chloro(difluoro)methyl]-N-(2-chloropyridin-3-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557525.png)
![7-[chloro(difluoro)methyl]-2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3557532.png)
![methyl 2-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B3557536.png)
![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557551.png)

![3-[(2-bromobenzyl)thio]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3557566.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-phenylpiperazin-1-yl)propanamide](/img/structure/B3557575.png)
![N-{4-[1-(3,4-diethoxybenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3557591.png)
![N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B3557603.png)
![4-[(8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B3557608.png)
